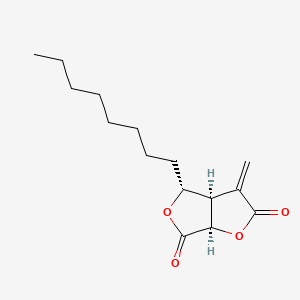

Avenaciolide

Description

Avenaciolid has been reported in Aspergillus fischeri with data available.

produced by Aspergillus avenaceus; inhibits glutamate transport in mitochondria, probably by releasing membrane bound cations; minor descriptor (75-83); on-line & Index Medicus search LACTONES (75-83); RN given refers to (3aR-(3aalpha,4alpha,6aalpha))-isome

Properties

CAS No. |

20223-76-1 |

|---|---|

Molecular Formula |

C15H22O4 |

Molecular Weight |

266.33 g/mol |

IUPAC Name |

(3aR,4R,6aR)-3-methylidene-4-octyl-4,6a-dihydro-3aH-furo[3,4-b]furan-2,6-dione |

InChI |

InChI=1S/C15H22O4/c1-3-4-5-6-7-8-9-11-12-10(2)14(16)19-13(12)15(17)18-11/h11-13H,2-9H2,1H3/t11-,12-,13-/m1/s1 |

InChI Key |

GSTQYRQXFPSWSH-JHJVBQTASA-N |

Isomeric SMILES |

CCCCCCCC[C@@H]1[C@@H]2[C@H](C(=O)O1)OC(=O)C2=C |

Canonical SMILES |

CCCCCCCCC1C2C(C(=O)O1)OC(=O)C2=C |

Synonyms |

avenaciolide |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Avenaciolide from Aspergillus avenaceus: A Technical Guide

Abstract

Avenaciolide, a naturally occurring bicyclic bis-lactone, has garnered significant scientific interest due to its diverse biological activities, including potent antifungal, antibacterial, and anticancer properties. First isolated from the filamentous fungus Aspergillus avenaceus, this secondary metabolite has demonstrated promising therapeutic potential. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for the cultivation of Aspergillus avenaceus, extraction, and purification of the compound. Furthermore, this guide summarizes its physicochemical properties and biological activities, presenting quantitative data in structured tables and elucidating its mechanism of action through signaling pathway diagrams. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction

The quest for novel bioactive compounds from natural sources has been a cornerstone of drug discovery. Fungi, particularly of the Aspergillus genus, are prolific producers of a vast array of secondary metabolites with diverse chemical structures and biological functions. Aspergillus avenaceus, a species first described in 1943, is a notable producer of such compounds.[1] In 1963, Brookes, Tidd, and Turner first reported the isolation of a potent antifungal lactone from this species, which they named this compound.[1][2]

This compound is a water-insoluble natural organic product.[3] Subsequent research has not only confirmed its antifungal activity but has also revealed its efficacy against mycobacteria and various cancer cell lines.[2][3][4] Its mechanism of action is multifaceted, involving the inhibition of mitochondrial glutamate transport and the targeting of MurA, an essential enzyme in bacterial cell wall biosynthesis.[3][5] This guide provides a detailed technical overview of the methodologies for isolating and studying this promising natural product.

Physicochemical Properties of this compound

This compound is a bicyclic bis-butyrolactone. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₂O₄ | [2] |

| Molecular Weight | 266.33 g/mol | [2] |

| Appearance | Colorless crystals | [2] |

| Melting Point | 137-138 °C | [2] |

| Optical Rotation | [α]D²⁰ -32.05° (c 0.78, EtOH) | [2] |

| Solubility | Soluble in ethanol, methanol, DMF, DMSO; Poor water solubility | [3] |

| UV λmax | 205 nm (in ethanol) | [2] |

| Infrared (IR) νmax | 2955, 2928, 2856, 1785, 1665 cm⁻¹ | [2] |

Experimental Protocols

Cultivation of Aspergillus avenaceus

The production of this compound is achieved through the submerged fermentation of Aspergillus avenaceus. While specific media compositions and culture conditions can be optimized to enhance yield, a general protocol is outlined below.[6][7][8][9]

Materials:

-

Aspergillus avenaceus culture

-

Malt Extract Agar (MEA) or Czapek Yeast Extract Agar (CYA) for initial culture

-

Liquid fermentation medium (e.g., 2% malt extract broth)

-

Sterile Erlenmeyer flasks

-

Shaking incubator

Protocol:

-

Inoculate Aspergillus avenaceus onto MEA or CYA plates and incubate at 25°C for 7-10 days until sufficient sporulation is observed.

-

Prepare a spore suspension by flooding the agar plate with sterile distilled water containing a wetting agent (e.g., 0.01% Tween 80) and gently scraping the surface.

-

Determine the spore concentration using a hemocytometer.

-

Inoculate a series of Erlenmeyer flasks containing the liquid fermentation medium with the spore suspension to a final concentration of approximately 10⁶ spores/mL.

-

Incubate the flasks on a rotary shaker (e.g., 150 rpm) at 25-28°C for 14-21 days.

Extraction and Purification of this compound

The isolation of this compound from the fermentation broth involves solvent extraction followed by chromatographic purification.[2][3][10][11][12]

Materials:

-

Fungal biomass and culture broth

-

Ethyl acetate (EtOAc) or Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvent system for chromatography (e.g., hexane-ethyl acetate gradient)

-

Thin-layer chromatography (TLC) plates (silica gel GF254)

-

Crystallization solvent (e.g., ethanol)

Protocol:

-

Separate the fungal mycelia from the culture broth by filtration.

-

Extract the culture filtrate multiple times with an equal volume of ethyl acetate or dichloromethane.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Concentrate the dried extract under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Subject the crude extract to silica gel column chromatography.

-

Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate.

-

Monitor the fractions by TLC, visualizing the spots under UV light (254 nm) and/or with an appropriate staining reagent.

-

Combine the fractions containing this compound and concentrate them.

-

Recrystallize the purified this compound from a suitable solvent such as ethanol to obtain pure, colorless crystals.

Structure Elucidation

The structure of this compound was elucidated using a combination of spectroscopic techniques.[2][13][14][15]

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz) δ (ppm): 6.25 (1H, d, J=2.8 Hz, H-3a), 5.65 (1H, d, J=2.8 Hz, H-3b), 4.95 (1H, m, H-6a), 4.45 (1H, m, H-4), 3.20 (1H, m, H-3a'), 2.10-1.20 (14H, m, -(CH₂)₇-), 0.88 (3H, t, J=6.9 Hz, -CH₃).[2]

-

¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 175.2 (C-6), 170.5 (C-2), 138.5 (C-3), 122.0 (C-3'), 82.5 (C-6a), 78.0 (C-4), 45.5 (C-3a'), 31.9, 29.5, 29.3, 29.2, 26.8, 24.9, 22.8 (-(CH₂)₇-), 14.3 (-CH₃).[2]

-

Mass Spectrometry (MS): The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. Fragmentation patterns can be analyzed to confirm the structure.[16][17][18][19][20]

Biological Activity

This compound exhibits a broad spectrum of biological activities, as summarized in the tables below.

Antimicrobial Activity

| Organism | MIC (µg/mL) | Reference |

| Candida albicans | 6.25 | [2] |

| Mycobacterium tuberculosis H37Ra | 25 | [2][4] |

| Methicillin-Resistant Staphylococcus aureus (MRSA) | 1-2 | [21] |

| Bacillus anthracis | 1-2 | [21] |

| Streptococcus pyogenes | 1-2 | [21] |

| Candida glabrata | 1-2 | [21] |

Anticancer Activity

| Cell Line | IC₅₀ (µM) | Reference |

| Human Malignant Meningioma (HKBMM) | ~20-40 (after 24h) | [3] |

| Human Embryonic Kidney (HEK293) | 5.6 µg/mL (~21 µM) | [2] |

| Highly Aggressive Breast Cancer (HTB-26) | 10-50 | [22] |

| Pancreatic Cancer (PC-3) | 10-50 | [22] |

| Hepatocellular Carcinoma (HepG2) | 10-50 | [22] |

Mechanism of Action

The biological effects of this compound are attributed to its interaction with key cellular processes. Two primary mechanisms of action have been identified:

Inhibition of Mitochondrial Glutamate Transport

This compound acts as a specific inhibitor of glutamate transport in mitochondria.[3] This disruption of glutamate metabolism leads to mitochondrial dysfunction, which can trigger apoptosis, particularly in cancer cells that have altered metabolic dependencies.

Targeting of MurA in Bacterial Cell Wall Synthesis

In bacteria, particularly in MRSA, this compound targets the MurA enzyme.[5] MurA is a crucial enzyme in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. By inhibiting MurA, this compound disrupts cell wall synthesis, leading to cell lysis and bacterial death.

Conclusion

This compound, a secondary metabolite from Aspergillus avenaceus, continues to be a molecule of significant interest due to its potent and diverse biological activities. This guide has provided a comprehensive overview of the discovery, isolation, and characterization of this compound, along with detailed experimental protocols. The elucidation of its mechanisms of action against both microbial pathogens and cancer cells highlights its potential as a lead compound for the development of new therapeutic agents. Further research into its biosynthesis, structure-activity relationships, and in vivo efficacy is warranted to fully explore its therapeutic applications.

References

- 1. 1028. This compound, an antifungal lactone from Aspergillus avenaceus - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound Induces Apoptosis in Human Malignant Meningioma Cells through the Production of Reactive Oxygen Species [jstage.jst.go.jp]

- 4. Isolation of (-)-avenaciolide as the antifungal and antimycobacterial constituent of a Seimatosporium sp. Endophyte from the medicinal plant Hypericum perforatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Improvement of Targeted Fungi Secondary Metabolite Production Using a Systematic Experimental Design and Chemometrics Analysis [mdpi.com]

- 7. [PDF] Induction of secondary metabolism of Aspergillus terreus ATCC 20542 in the batch bioreactor cultures | Semantic Scholar [semanticscholar.org]

- 8. Induction of secondary metabolism of Aspergillus terreus ATCC 20542 in the batch bioreactor cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Strategies for the Enhancement of Secondary Metabolite Production via Biosynthesis Gene Cluster Regulation in Aspergillus oryzae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. polypeptide.com [polypeptide.com]

- 12. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 13. Biosynthetic studies with carbon-13: Fourier transform nuclear magnetic resonance spectra of the metabolite this compound - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. preprints.org [preprints.org]

- 15. NMR profiling of biomolecules at natural abundance using 2D 1H-15N and 1H-13C multiplicity-separated (MS) HSQC spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. files.core.ac.uk [files.core.ac.uk]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. MolDiscovery: learning mass spectrometry fragmentation of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

Avenaciolide: A Bicyclic Bis-Butyrolactone with Diverse Biological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Avenaciolide is a naturally occurring bicyclic bis-butyrolactone first isolated from the fungus Aspergillus avenaceus.[1] It has since been identified in other fungal species, including Neosartorya fischeri. Structurally, it belongs to the furofuranone family of natural products.[2] this compound has garnered significant interest in the scientific community due to its diverse and potent biological activities, which include antifungal, anti-cancer, and antibacterial properties. This technical guide provides a comprehensive overview of the core chemical and biological aspects of this compound, with a focus on its structure, mechanisms of action, and the experimental protocols used to elucidate its functions.

Chemical Structure and Properties

This compound is characterized by a bicyclic bis-butyrolactone core. Its chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₅H₂₂O₄[3][4] |

| Molecular Weight | 266.33 g/mol [3][4] |

| IUPAC Name | (3aR,4R,6aR)-3-methylidene-4-octyl-4,6a-dihydro-3aH-furo[3,4-b]furan-2,6-dione[4] |

| CAS Number | 16993-42-3[3] |

| Appearance | White to off-white solid |

| Solubility | Soluble in ethanol, methanol, DMF, and DMSO; Poor water solubility.[5] |

Biological Activities

This compound exhibits a range of biological activities, making it a promising candidate for further investigation in drug development.

Antifungal Activity

This compound was initially identified as an antifungal agent.[1] Its activity has been demonstrated against various fungal species. The minimum inhibitory concentration (MIC) is a key quantitative measure of its antifungal efficacy.

| Fungal Species | Compound | MIC (µg/mL) | Reference |

| Aspergillus fumigatus | This compound Analogs | > 32 | [2] |

| Candida albicans | (E)-3-(furan-2-yl)acrylic acid (analog) | 64 - 512 | [6] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antifungal Activity

This protocol is based on the broth microdilution method.

-

Inoculum Preparation:

-

Culture the fungal strain on an appropriate agar medium (e.g., Potato Dextrose Agar) at 35°C for 7 days to allow for sporulation.

-

Prepare a conidial suspension by flooding the culture with sterile 0.85% saline containing 0.025% Tween 20 and gently probing the surface.

-

Adjust the spore concentration to approximately 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI-1640 medium.

-

-

Drug Dilution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of this compound in a 96-well microtiter plate using RPMI-1640 medium to achieve a final concentration range (e.g., 0.03 to 32 µg/mL).

-

-

Incubation:

-

Add 100 µL of the fungal inoculum to each well containing 100 µL of the diluted this compound.

-

Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).

-

Incubate the plates at 35°C for 48 hours.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the growth control. For some fungi, this may be a 50% growth inhibition (MIC₅₀).

-

Anti-Cancer Activity in Malignant Meningioma

This compound has shown potent anti-cancer activity against human malignant meningioma cells.[7][8] Its mechanism of action involves the induction of apoptosis through the generation of reactive oxygen species (ROS).[7][8]

| Cell Line | Compound | IC₅₀ (µM) | Reference |

| HKBMM (Malignant Meningioma) | This compound | ~160 | [8] |

| Ben-Men-1, IOMM-Lee (Meningioma) | Various FDA-approved drugs | - | [9] |

Experimental Protocol: Cell Viability Assay (CCK-8)

-

Cell Culture:

-

Culture human malignant meningioma cells (e.g., HKBMM) in a suitable medium (e.g., Ham's F12 medium with 15% FBS) at 37°C in a 5% CO₂ incubator.

-

Seed the cells in a 96-well plate at an appropriate density and allow them to adhere for 24 hours.

-

-

Drug Treatment:

-

Treat the cells with various concentrations of this compound (e.g., 0-240 µM) for 24 hours.[8]

-

Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

-

-

Cell Viability Measurement:

-

Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC₅₀ value, the concentration of this compound that causes 50% inhibition of cell viability.

-

Experimental Protocol: Measurement of Reactive Oxygen Species (ROS)

-

Cell Culture and Treatment:

-

Culture meningioma cells on glass-bottom dishes.

-

Treat the cells with this compound (e.g., 200 µM) for 1-1.5 hours.[8]

-

-

ROS Detection:

-

Add a fluorescent ROS indicator, such as CellROX Green (5 µM), to the cells and incubate for 30 minutes.[8]

-

Wash the cells with PBS.

-

-

Imaging:

-

Observe the fluorescence using a fluorescence microscope. An increase in green fluorescence indicates an increase in ROS levels.

-

Experimental Protocol: Caspase-3 and Caspase-9 Activation Assay (Western Blot)

-

Protein Extraction:

-

Treat meningioma cells with this compound for a specified time (e.g., 24 hours).

-

Lyse the cells in a suitable lysis buffer to extract total protein.

-

Determine the protein concentration using a standard method (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with primary antibodies specific for cleaved caspase-3 and cleaved caspase-9. Use an antibody for a housekeeping protein (e.g., β-actin) as a loading control.

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection:

-

Detect the protein bands using a chemiluminescent substrate and an imaging system. An increase in the cleaved forms of caspase-3 and caspase-9 indicates the activation of the apoptotic pathway.

-

Signaling Pathway: this compound-Induced Apoptosis

The diagram below illustrates the proposed signaling pathway for this compound-induced apoptosis in malignant meningioma cells.

Antibacterial Activity against MRSA

This compound and its derivatives have shown significant antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA).[10] The mechanism of action involves the inhibition of MurA, a key enzyme in the biosynthesis of the bacterial cell wall.[11]

| Bacterial Strain | Compound | MIC (µg/mL) | Reference |

| S. aureus | RWJ-3981 (this compound analog) | 4 - 32 | [3] |

Experimental Protocol: MurA Enzyme Inhibition Assay

This protocol is based on measuring the release of inorganic phosphate from the MurA-catalyzed reaction.

-

Reaction Mixture Preparation:

-

Prepare a reaction buffer (e.g., 25 mM Tris-HCl, pH 7.8).

-

The substrates for the MurA enzyme are phosphoenolpyruvate (PEP) and UDP-N-acetylglucosamine (UNAG).

-

-

Enzyme Inhibition Assay:

-

Phosphate Detection:

-

Stop the reaction and measure the amount of inorganic phosphate released using a colorimetric method, such as the malachite green assay.

-

Measure the absorbance at a specific wavelength (e.g., 650 nm).

-

-

Data Analysis:

-

Calculate the percentage of MurA inhibition for each concentration of this compound.

-

Determine the IC₅₀ value, the concentration of this compound that causes 50% inhibition of MurA activity.

-

Signaling Pathway: Inhibition of Peptidoglycan Synthesis by this compound

The following diagram illustrates how this compound's inhibition of MurA disrupts the synthesis of the bacterial cell wall.

Synthesis and Isolation

Total Synthesis

The total synthesis of dl-avenaciolide was first reported by Parker and Johnson in 1973.[3] The synthesis is a multi-step process. A detailed, step-by-step protocol can be found in the original publication (J. Org. Chem. 1973, 38, 14, 2489–2496).

Isolation from Fungal Cultures

This compound can be isolated from the culture broths of Aspergillus avenaceus or Neosartorya fischeri.

Experimental Protocol: Isolation and Purification of this compound

-

Fungal Culture:

-

Inoculate a suitable liquid medium with the fungal strain.

-

Incubate the culture under appropriate conditions (e.g., 25°C, shaking at 250 rpm) for a sufficient period to allow for the production of secondary metabolites.

-

-

Extraction:

-

Separate the fungal mycelium from the culture broth by filtration.

-

Extract the culture broth with an organic solvent such as dichloromethane (CH₂Cl₂).[8]

-

Concentrate the organic extract under reduced pressure to obtain a crude extract.

-

-

Purification:

-

Subject the crude extract to silica gel column chromatography.

-

Elute the column with a gradient of solvents (e.g., hexane and ethyl acetate) to separate the different components.

-

Collect the fractions and monitor them by thin-layer chromatography (TLC).

-

Combine the fractions containing this compound and concentrate them.

-

-

Characterization:

-

Confirm the identity and purity of the isolated this compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry, and by comparing the data with reported values.[8]

-

Conclusion

This compound is a fascinating natural product with a unique bicyclic bis-butyrolactone structure and a remarkable spectrum of biological activities. Its ability to act as an antifungal, anti-cancer, and antibacterial agent highlights its potential as a lead compound for the development of new therapeutics. The mechanisms of action, particularly the induction of ROS-mediated apoptosis in cancer cells and the inhibition of the essential bacterial enzyme MurA, provide a solid foundation for further research and drug design efforts. The detailed experimental protocols provided in this guide offer a starting point for researchers interested in exploring the multifaceted properties of this compound. Further investigations into its synthesis, biological evaluation, and structure-activity relationships are warranted to fully unlock its therapeutic potential.

References

- 1. 1028. This compound, an antifungal lactone from Aspergillus avenaceus - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. The total synthesis of dl-avenaciolide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and antifungal evaluation against Candida spp. of the (E)-3-(furan-2-yl)acrylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Induces Apoptosis in Human Malignant Meningioma Cells through the Production of Reactive Oxygen Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Induces Apoptosis in Human Malignant Meningioma Cells through the Production of Reactive Oxygen Species [jstage.jst.go.jp]

- 9. High-Throughput Screening of Epigenetic Inhibitors in Meningiomas Identifies HDAC, G9a, and Jumonji-Domain Inhibition as Potential Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Assessment of mitochondrial respiratory chain enzymatic activities on tissues and cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA - PMC [pmc.ncbi.nlm.nih.gov]

Avenaciolide: A Technical Guide to its Antifungal Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avenaciolide, a bicyclic bis-butyrolactone first isolated from Aspergillus avenaceus, has demonstrated notable antifungal properties.[1] This technical guide provides an in-depth overview of the current understanding of this compound's antifungal activity, with a focus on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation. The primary mode of action involves the disruption of mitochondrial function, leading to a cascade of events culminating in fungal cell death. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of mycology and antifungal drug development.

Introduction

The increasing prevalence of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates the discovery and development of novel antifungal agents. Natural products remain a promising source of new therapeutic leads. This compound, a secondary metabolite produced by various fungi, has emerged as a compound of interest due to its bioactivity. This guide synthesizes the available technical data on the antifungal properties of this compound, providing a foundation for further research and development efforts.

Quantitative Antifungal Data

The antifungal activity of this compound has been quantified against various fungal species, with the most comprehensive data available for Candida albicans. The Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50) are key parameters used to measure its efficacy.

Table 1: Antifungal Activity of this compound

| Fungal Species | Parameter | Concentration (µg/mL) | Reference |

| Candida albicans | MIC | 6.25 | [2] |

| Candida albicans | IC50 | 3.0 (± 0.14) | [2] |

Note: There is a lack of extensive publicly available data on the MIC of this compound against other clinically relevant fungal species such as Aspergillus spp. and Cryptococcus spp.

Table 2: Cytotoxicity of this compound

| Cell Line | Parameter | Concentration (µg/mL) | Reference |

| Human Embryonic Kidney (HEK293) | IC50 | 5.6 (± 0.4) | [2] |

Mechanism of Action

This compound's antifungal effect is primarily attributed to its ability to induce mitochondrial dysfunction. The proposed mechanism involves a multi-step process that ultimately leads to apoptosis.

Inhibition of Mitochondrial Glutamate Transport

This compound is a specific inhibitor of glutamate transport into the mitochondria.[1][3] This inhibition disrupts mitochondrial metabolism and the malate-aspartate shuttle, which is crucial for the transfer of reducing equivalents from the cytosol to the mitochondria.

Ionophoric Activity

This compound acts as an ionophore, facilitating the transport of divalent cations such as Ca²⁺ and Mg²⁺ across the mitochondrial membrane.[3] This disrupts the ionic homeostasis of the mitochondria, contributing to the loss of mitochondrial membrane potential.

Induction of Oxidative Stress

The disruption of the mitochondrial respiratory chain by this compound leads to an increase in the production of Reactive Oxygen Species (ROS).[3] Elevated ROS levels cause oxidative damage to cellular components, including lipids, proteins, and nucleic acids, further contributing to cellular stress and apoptosis.

Apoptotic Signaling Pathway

The culmination of mitochondrial dysfunction and oxidative stress triggers an apoptotic cascade in the fungal cell. This involves the opening of the mitochondrial permeability transition pore (mPTP), release of cytochrome c into the cytoplasm, and activation of caspases, which are key executioners of apoptosis.

Experimental Protocols

The following sections detail the methodologies for key experiments used in the evaluation of this compound's antifungal properties.

Bioassay-Guided Isolation of this compound

This workflow outlines the general procedure for isolating this compound from a fungal source based on its antifungal activity.[2][4]

Broth Microdilution Antifungal Susceptibility Assay (CLSI M27-A3 modified)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against yeast species.

Materials:

-

96-well microtiter plates

-

RPMI-1640 medium, buffered with MOPS

-

Fungal inoculum (adjusted to 0.5 McFarland standard)

-

This compound stock solution (in a suitable solvent like DMSO)

-

Positive control antifungal (e.g., Fluconazole)

-

Negative control (medium only)

-

Spectrophotometer or plate reader

Procedure:

-

Preparation of this compound Dilutions:

-

Prepare a series of twofold dilutions of this compound in RPMI-1640 medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.

-

-

Inoculum Preparation:

-

Prepare a fungal suspension in sterile saline and adjust its turbidity to a 0.5 McFarland standard.

-

Dilute the standardized inoculum in RPMI-1640 medium to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

-

-

Inoculation:

-

Add 100 µL of the diluted fungal inoculum to each well containing the this compound dilutions.

-

Include a positive control (fungal inoculum with a known antifungal), a negative control (medium only), and a growth control (fungal inoculum in medium without any antifungal).

-

-

Incubation:

-

Incubate the plates at 35°C for 24-48 hours.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared to the growth control. This can be determined visually or by measuring the absorbance at a specific wavelength (e.g., 530 nm).

-

MTT Cytotoxicity Assay

This assay is used to assess the cytotoxic effect of this compound on mammalian cell lines.

Materials:

-

96-well microtiter plates

-

Mammalian cell line (e.g., HEK293)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Plate reader

Procedure:

-

Cell Seeding:

-

Seed the mammalian cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

-

Treatment:

-

Replace the medium with fresh medium containing various concentrations of this compound.

-

Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).

-

-

Incubation:

-

Incubate the plate for a specified period (e.g., 24 or 48 hours) at 37°C in a humidified CO₂ incubator.

-

-

MTT Addition:

-

Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization:

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. The IC50 value is the concentration of this compound that causes a 50% reduction in cell viability.

-

Conclusion

This compound exhibits promising antifungal activity, particularly against Candida albicans, through a mechanism centered on the disruption of mitochondrial function. Its ability to inhibit glutamate transport and act as an ionophore leads to mitochondrial dysfunction, oxidative stress, and ultimately, apoptosis. While the current body of quantitative data on its antifungal spectrum is limited, the well-defined mechanism of action provides a strong rationale for further investigation. The protocols and workflows detailed in this guide offer a framework for continued research into this compound and other natural products as potential next-generation antifungal agents. Future studies should focus on expanding the antifungal spectrum of this compound, elucidating the finer details of its signaling pathway, and exploring its potential for in vivo efficacy and safety.

References

- 1. researchgate.net [researchgate.net]

- 2. Isolation of (-)-avenaciolide as the antifungal and antimycobacterial constituent of a Seimatosporium sp. Endophyte from the medicinal plant Hypericum perforatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Induces Apoptosis in Human Malignant Meningioma Cells through the Production of Reactive Oxygen Species [jstage.jst.go.jp]

- 4. mdpi.com [mdpi.com]

Avenaciolide as a Mitochondrial Glutamate Transport Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avenaciolide, a natural product isolated from Aspergillus avenaceus, has been identified as a specific inhibitor of mitochondrial glutamate transport. This technical guide provides a comprehensive overview of its mechanism of action, its effects on mitochondrial function, and detailed experimental protocols for its characterization. Understanding the role of this compound as a modulator of mitochondrial glutamate metabolism is crucial for researchers in cellular metabolism, neuroscience, and oncology, as well as for professionals in drug development exploring novel therapeutic targets.

Mitochondria are central to cellular energy metabolism, with glutamate serving as a key anaplerotic substrate for the tricarboxylic acid (TCA) cycle. The transport of glutamate into the mitochondrial matrix is mediated by specific carriers, primarily the glutamate/H+ symporter (GC1, SLC25A22) and the aspartate/glutamate carrier (AGC, Aralar/Slc25a12). By inhibiting this transport, this compound disrupts mitochondrial metabolism, leading to a cascade of downstream effects, including the production of reactive oxygen species (ROS) and the induction of apoptosis.[1][2][3] This guide will delve into the experimental evidence supporting these findings and provide the necessary methodologies to study these phenomena.

This compound: Mechanism of Action and Effects

This compound exerts its primary effect by specifically inhibiting the transport of glutamate across the inner mitochondrial membrane.[3] This inhibition disrupts the normal flow of substrates into the TCA cycle, leading to significant alterations in mitochondrial function and overall cellular homeostasis.

Quantitative Data Summary

| Parameter | Observed Effect of this compound | Cell/System Type | Reference |

| Mitochondrial Glutamate Transport | Inhibition | Rat Liver Mitochondria | [3] |

| Cell Viability | Decreased (induces apoptosis) | Human Malignant Meningioma Cells | [1][2][4][5] |

| Reactive Oxygen Species (ROS) | Increased production | Human Malignant Meningioma Cells | [1][2] |

| Mitochondrial Membrane Potential (ΔΨm) | Altered (depolarization often precedes apoptosis) | General context of apoptosis | [2] |

| Apoptosis | Induced via a ROS-mediated pathway | Human Malignant Meningioma Cells | [1][2][4] |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the effects of this compound on mitochondrial function.

Mitochondrial Glutamate Uptake Assay

This protocol is designed to measure the rate of glutamate transport into isolated mitochondria and to assess the inhibitory effect of compounds like this compound.

Materials:

-

Isolated mitochondria

-

Respiration buffer (e.g., 125 mM KCl, 10 mM Tris-HCl, 2 mM K2HPO4, 1 mM MgCl2, 0.5 mM EGTA, pH 7.4)

-

Radiolabeled L-[¹⁴C]glutamate

-

This compound (or other inhibitors)

-

Inhibitor stop solution (e.g., ice-cold respiration buffer containing a high concentration of a non-radiolabeled glutamate transporter inhibitor)

-

Scintillation vials and scintillation cocktail

-

Microcentrifuge

Procedure:

-

Prepare isolated mitochondria from the tissue or cells of interest using standard differential centrifugation methods.

-

Resuspend the mitochondrial pellet in ice-cold respiration buffer to a final protein concentration of 1-2 mg/mL.

-

Pre-incubate the mitochondrial suspension with various concentrations of this compound (or vehicle control) for a specified time (e.g., 5-10 minutes) at the desired temperature (e.g., 25°C).

-

Initiate the uptake reaction by adding radiolabeled L-[¹⁴C]glutamate to a final concentration in the low micromolar range.

-

At various time points (e.g., 0.5, 1, 2, 5 minutes), terminate the reaction by adding an excess of ice-cold inhibitor stop solution.

-

Immediately centrifuge the samples at high speed (e.g., 12,000 x g) for a short duration (e.g., 1-2 minutes) at 4°C to pellet the mitochondria.

-

Carefully aspirate the supernatant, which contains the unincorporated radiolabel.

-

Wash the mitochondrial pellet with ice-cold respiration buffer to remove any remaining external radioactivity and centrifuge again.

-

Resuspend the final pellet in a small volume of water or buffer.

-

Transfer the resuspended mitochondria to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

The rate of glutamate uptake is calculated as nmol of glutamate per mg of mitochondrial protein per minute. The inhibitory effect of this compound is determined by comparing the uptake rates in the presence and absence of the compound.

Mitochondrial Swelling Assay

This assay assesses the opening of the mitochondrial permeability transition pore (mPTP) by measuring changes in light scattering due to mitochondrial swelling.

Materials:

-

Isolated mitochondria

-

Swelling buffer (e.g., 120 mM KCl, 10 mM Tris-HCl, 5 mM KH2PO4, pH 7.4)

-

Respiratory substrates (e.g., glutamate, malate, succinate)

-

Calcium chloride (CaCl₂) as an inducer of mPTP opening

-

This compound

-

Spectrophotometer capable of measuring absorbance at 540 nm

Procedure:

-

Isolate mitochondria as described in the previous protocol.

-

Resuspend the mitochondrial pellet in swelling buffer to a final protein concentration of approximately 0.5-1.0 mg/mL.

-

Add the mitochondrial suspension to a cuvette in the spectrophotometer and allow it to equilibrate to the desired temperature (e.g., 30°C).

-

Add respiratory substrates (e.g., 5 mM glutamate and 2.5 mM malate) to energize the mitochondria.

-

Record the baseline absorbance at 540 nm. A stable baseline indicates intact mitochondria.

-

To test the effect of this compound, pre-incubate the energized mitochondria with the compound for a few minutes.

-

Induce mitochondrial swelling by adding a pulse of CaCl₂ (e.g., 50-100 µM).

-

Monitor the decrease in absorbance at 540 nm over time. A decrease in absorbance indicates an increase in mitochondrial volume (swelling).

-

The rate and extent of swelling can be quantified and compared between control and this compound-treated mitochondria.

Measurement of Mitochondrial Oxygen Consumption

This protocol measures the rate of oxygen consumption in isolated mitochondria using a Clark-type oxygen electrode or a high-resolution respirometer to assess the impact of this compound on respiratory chain function.[6]

Materials:

-

Isolated mitochondria

-

Respiration medium (e.g., 120 mM KCl, 5 mM KH2PO4, 3 mM HEPES, 1 mM EGTA, and 0.3% BSA, pH 7.2)

-

Respiratory substrates (e.g., glutamate, malate, succinate)

-

ADP

-

This compound

-

Clark-type oxygen electrode or high-resolution respirometer

Procedure:

-

Calibrate the oxygen electrode system according to the manufacturer's instructions.

-

Add air-saturated respiration medium to the reaction chamber maintained at a constant temperature (e.g., 30°C).

-

Add the isolated mitochondria to the chamber (final concentration ~0.5 mg/mL) and record the basal rate of oxygen consumption (State 2 respiration), which is typically low.

-

Add the respiratory substrate of interest (e.g., 10 mM glutamate and 5 mM malate).

-

To measure ADP-stimulated respiration (State 3), add a known amount of ADP (e.g., 150-200 µM). A sharp increase in oxygen consumption should be observed.

-

Once the added ADP is phosphorylated to ATP, the respiration rate will return to a slower rate (State 4).

-

To test the effect of this compound, the compound can be added before the substrates or after the initiation of State 3 respiration to observe its immediate effects.

-

The rates of oxygen consumption in different respiratory states are calculated from the slope of the oxygen concentration trace and expressed as nmol O₂/min/mg mitochondrial protein.

Signaling Pathways and Logical Relationships

The inhibition of mitochondrial glutamate transport by this compound initiates a cascade of events that can culminate in apoptosis. The following diagrams illustrate these pathways and relationships.

This compound's Core Mechanism of Action

Caption: this compound inhibits the mitochondrial glutamate transporter, blocking glutamate entry into the TCA cycle.

Downstream Signaling Cascade of this compound

Caption: Inhibition of glutamate transport by this compound leads to mitochondrial dysfunction, ROS production, and apoptosis.

Experimental Workflow for this compound Characterization

Caption: A logical workflow for characterizing the effects of this compound on mitochondrial function and cell fate.

Conclusion

This compound serves as a valuable pharmacological tool for studying the role of mitochondrial glutamate transport in cellular physiology and pathology. Its ability to induce ROS-mediated apoptosis highlights a potential therapeutic avenue, particularly in cancer biology. This technical guide provides the foundational knowledge and experimental protocols necessary for researchers and drug development professionals to further investigate the multifaceted effects of this compound and to explore the therapeutic potential of targeting mitochondrial glutamate metabolism. Further research is warranted to determine the precise quantitative inhibitory constants of this compound and to fully elucidate the intricate signaling pathways it modulates.

References

- 1. This compound Induces Apoptosis in Human Malignant Meningioma Cells through the Production of Reactive Oxygen Species [jstage.jst.go.jp]

- 2. researchgate.net [researchgate.net]

- 3. This compound: a specific inhibitor of glutamate transport in rat liver mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Induces Apoptosis in Human Malignant Meningioma Cells through the Production of Reactive Oxygen Species [jstage.jst.go.jp]

- 5. This compound Induces Apoptosis in Human Malignant Meningioma Cells through the Production of Reactive Oxygen Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Measurement of Mitochondrial Oxygen Consumption Using a Clark Electrode - PMC [pmc.ncbi.nlm.nih.gov]

Avenaciolide's Mechanism of Action: A Preliminary Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avenaciolide, a natural bicyclic bis-lactone first isolated from Aspergillus avenaceus, has garnered significant interest for its diverse biological activities. Initially recognized for its antifungal properties, subsequent research has unveiled a multifaceted mechanism of action, positioning it as a molecule of interest for further investigation in oncology and infectious diseases. This technical guide provides a preliminary overview of the current understanding of this compound's mechanism of action, with a focus on its effects on mitochondrial function, bacterial cell wall synthesis, and cellular metabolism. The information is presented to aid researchers and professionals in drug development in their exploration of this promising natural product.

Introduction

This compound is a secondary metabolite produced by various fungi, including Aspergillus and Seimatosporium species. Its unique chemical structure, featuring a bicyclic bis-butyrolactone core, is responsible for its diverse biological effects. These effects range from antifungal and antibacterial to potential anticancer activities. This guide will delve into the molecular mechanisms underlying these actions, providing quantitative data where available and detailing key experimental protocols used in its study.

Antimicrobial Mechanism of Action

This compound exhibits potent activity against both fungal and bacterial pathogens. Its primary antimicrobial mechanisms involve the disruption of essential cellular processes.

Antifungal Activity

This compound was initially identified as an antifungal agent. While the precise mechanism of its broad-spectrum antifungal activity is still under full investigation, it is known to be effective against various fungal species.

Antibacterial Activity: Inhibition of Peptidoglycan Synthesis

This compound and its derivatives have demonstrated significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The primary target of this compound in bacteria is the enzyme MurA (UDP-N-acetylglucosamine enolpyruvyl transferase).

MurA catalyzes the first committed step in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. By inhibiting MurA, this compound effectively blocks the production of peptidoglycan, leading to the formation of protoplast-like cells and ultimately cell lysis. Molecular simulations have suggested that this compound competitively perturbs the formation of the tetrahedral intermediate in the MurA-catalyzed reaction. Notably, certain this compound derivatives have been shown to inhibit both wild-type and fosfomycin-resistant MurA, highlighting their potential as novel antibacterial agents. The α,β-unsaturated carbonyl group within the this compound structure appears to be crucial for its MurA inhibitory activity.

Anticancer Mechanism of Action: Targeting Mitochondria

Recent studies have highlighted the potential of this compound as an anticancer agent, particularly against malignant meningioma. Its cytotoxic effects in cancer cells are primarily mediated through the induction of mitochondrial dysfunction, leading to the generation of reactive oxygen species (ROS) and subsequent apoptosis.

Inhibition of Mitochondrial Glutamate Transport

This compound is a known inhibitor of glutamate transport into mitochondria. By blocking the mitochondrial glutamate carrier, it disrupts glutamate metabolism within the mitochondria. This disruption can have significant consequences for cancer cells that rely on glutamate as a key energy source and for biosynthetic processes.

Ionophoric Activity

This compound can act as an ionophore, facilitating the transport of divalent cations such as magnesium (Mg²⁺) and calcium (Ca²⁺) across the inner mitochondrial membrane. This unregulated ion transport can disrupt the mitochondrial membrane potential and contribute to mitochondrial dysfunction.

Disruption of the Mitochondrial Respiratory Chain and ROS Production

The combined effects of inhibiting glutamate transport and inducing ion leakage across the mitochondrial membrane disrupt the normal functioning of the mitochondrial respiratory chain. This disruption leads to an increase in the production of ROS. Elevated ROS levels can cause oxidative damage to cellular components, including lipids, proteins, and DNA, and can trigger apoptotic cell death pathways. In malignant meningioma cells, this compound-induced ROS production has been shown to be a key mediator of its anticancer effects.

Effects on Cellular Metabolism

Beyond its direct effects on mitochondria and bacterial cell wall synthesis, this compound has also been reported to influence other metabolic pathways. It has been shown to inhibit lipolysis and the utilization of glucose and fructose. Furthermore, it can affect the metabolism of amino acids and palmitic acid. These broader metabolic effects likely contribute to its overall cellular impact.

Quantitative Data

The following tables summarize the available quantitative data on the biological activities of this compound and its derivatives.

Table 1: Anticancer Activity of this compound

| Cell Line | Assay Type | Endpoint | Value | Reference |

| HKBMM (Malignant Meningioma) | Cell Viability | Significant Cell Death | ≥ 160 µM | |

| HDFn (Normal Fibroblasts) | Cell Viability | Significant Cell Death | ≥ 200 µM |

Table 2: Antibacterial Activity of this compound Derivatives

| Derivative | Organism | Endpoint | Value (µg/mL) | Reference |

| This compound 1 | MRSA | MIC | Value not specified | |

| This compound 2 | MRSA | MIC | Value not specified |

(Note: Specific MIC values for this compound derivatives against MRSA were mentioned as significant but not explicitly quantified in the provided search results.)

Key Experimental Protocols

This section provides an overview of the methodologies used in key experiments to elucidate the mechanism of action of this compound.

Cell Viability Assay

-

Objective: To determine the cytotoxic effects of this compound on cancer and normal cells.

-

Method:

-

Cells (e.g., HKBMM malignant meningioma cells and HDFn normal human neonatal dermal fibroblasts) are seeded in 96-well plates.

-

After adherence, cells are treated with varying concentrations of this compound (e.g., 0–240 µM) for a specified duration (e.g., 24 hours).

-

Cell viability is assessed using a Cell Counting Kit-8 (CCK-8) assay, which measures the activity of cellular dehydrogenases.

-

The absorbance is measured at a specific wavelength (e.g., 450 nm) to quantify the number of viable cells.

-

Reactive Oxygen Species (ROS) Detection

-

Objective: To measure the intracellular production of ROS induced by this compound.

-

Method:

-

Cells are treated with this compound for a defined period.

-

A fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), is added to the cells.

-

DCFH-DA is deacetylated by intracellular esterases to a non-fluorescent compound, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

The fluorescence intensity is measured using a fluorescence microscope or a plate reader, providing a quantitative measure of ROS levels.

-

MurA Inhibition Assay

-

Objective: To determine the inhibitory effect of this compound on the MurA enzyme.

-

Method:

-

The activity of purified MurA enzyme is measured in the presence and absence of this compound.

-

The assay typically follows the release of inorganic phosphate from the substrate phosphoenolpyruvate (PEP).

-

The amount of phosphate released is quantified, often using a malachite green-based colorimetric assay.

-

The inhibition of MurA activity by this compound is determined by comparing the enzyme activity in the presence of the compound to the control.

-

Mitochondrial Glutamate Transport Assay

-

Objective: To measure the effect of this compound on the transport of glutamate into mitochondria.

-

Method:

-

Mitochondria are isolated from a suitable source (e.g., rat liver).

-

The uptake of radiolabeled glutamate (e.g., ¹⁴C-glutamate) into the isolated mitochondria is measured over time.

-

The assay is performed in the presence and absence of this compound.

-

The amount of radioactivity incorporated into the mitochondria is determined by scintillation counting, allowing for the quantification of glutamate transport and its inhibition by this compound.

-

Signaling Pathways and Visualizations

This compound-Induced Apoptosis Signaling Pathway

This compound's induction of apoptosis in cancer cells is a multi-step process initiated by its effects on mitochondria. The resulting ROS production is a key signaling event that triggers the apoptotic cascade.

Caption: this compound-induced apoptosis pathway in cancer cells.

Experimental Workflow for Assessing this compound's Anticancer Effects

The following diagram illustrates a typical workflow for investigating the anticancer properties of this compound.

Caption: Workflow for this compound's anticancer effect assessment.

This compound's Inhibition of Bacterial Peptidoglycan Synthesis

This diagram illustrates the logical relationship of this compound's action on bacterial cell wall synthesis.

Caption: this compound's inhibition of bacterial cell wall synthesis.

Conclusion and Future Directions

Preliminary research on this compound reveals a compound with multiple mechanisms of action, making it a versatile candidate for further therapeutic development. Its ability to target fundamental cellular processes in both bacteria and cancer cells is of significant interest. In the context of antibacterial research, its efficacy against resistant strains like MRSA warrants further investigation and potential lead optimization. For oncology, the targeted disruption of mitochondrial function in cancer cells presents a promising avenue for the development of novel anticancer therapies.

Future research should focus on:

-

Quantitative Structure-Activity Relationship (QSAR) studies: To optimize the potency and selectivity of this compound derivatives for specific targets.

-

In vivo efficacy studies: To validate the in vitro findings in animal models of infection and cancer.

-

Elucidation of downstream signaling pathways: A more detailed understanding of the apoptotic pathways triggered by this compound-induced ROS is needed.

-

Investigation of resistance mechanisms: Understanding potential resistance mechanisms will be crucial for the long-term development of this compound-based therapeutics.

This technical guide provides a foundational understanding of this compound's mechanism of action based on current literature. It is intended to serve as a valuable resource for researchers dedicated to exploring the full therapeutic potential of this intriguing natural product.

A Technical Review of Avenaciolide and Its Derivatives: From Antimicrobial to Anticancer Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avenaciolide is a naturally occurring bicyclic bis-lactone metabolite first isolated from the fungus Aspergillus avenaceus. Structurally, it belongs to the furofuranone family of natural products, characterized by an α-methylene bis-γ-butyrolactone skeleton.[1] This core structure has garnered significant interest in the scientific community due to the diverse and potent biological activities exhibited by this compound and its derivatives. These compounds have demonstrated a range of effects, including prominent antifungal, antibacterial, and, more recently, anticancer properties. This technical guide provides a comprehensive review of the current state of knowledge on this compound and its derivatives, with a focus on their mechanisms of action, quantitative biological data, and the experimental protocols used for their study.

Chemical Structure and Properties

This compound is a chiral molecule with the chemical formula C15H22O4. The core of its structure is a furo[3,4-b]furan-2,6-dione system. A key feature for its biological activity, particularly its antibacterial effects, is the presence of an α,β-unsaturated carbonyl group (an exocyclic methylene group adjacent to one of the lactone carbonyls).[2][3] Derivatives of this compound have been both isolated from natural sources, such as Neosartorya fischeri, and synthesized in the laboratory.[2][3] Synthetic analogs often involve modification of the octyl side chain, for instance, by replacing it with halogenated aromatic groups.

Biological Activities and Quantitative Data

The biological activities of this compound and its derivatives are broad, with significant potential in therapeutic applications. The quantitative data for their antimicrobial and anticancer activities are summarized below.

Antimicrobial Activity

This compound and several of its derivatives exhibit potent activity against various pathogens, most notably against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) is a key measure of this activity.

| Compound | Organism | MIC (µg/mL) | Reference |

| This compound (1) | Staphylococcus aureus (MRSA) | 4 | [2][3] |

| Derivative (2) | Staphylococcus aureus (MRSA) | 2 | [2][3] |

| Derivative (3) | Staphylococcus aureus (MRSA) | 4 | [2][3] |

| Derivative (4) | Staphylococcus aureus (MRSA) | >128 | [2][3] |

Note: The structures of derivatives 1-4 can be found in the cited literature. The lack of activity in derivative 4 is attributed to the absence of the α,β-unsaturated carbonyl group, highlighting its importance for anti-MRSA activity.[2][3]

Anticancer Activity

Recent studies have unveiled the anticancer potential of this compound, particularly against malignant meningioma. The half-maximal inhibitory concentration (IC50) is used to quantify this cytotoxic effect.

| Compound | Cell Line | IC50 (µM) | Reference |

| This compound | HKBMM (Malignant Meningioma) | ~150 | [4] |

| This compound | HDFn (Normal Fibroblasts) | >200 | [4] |

Note: this compound shows selective cytotoxicity against malignant meningioma cells compared to normal fibroblasts.[4]

Mechanisms of Action

This compound and its derivatives exert their biological effects through distinct mechanisms of action depending on the target organism or cell type.

Antibacterial Mechanism: MurA Inhibition

In bacteria, particularly MRSA, this compound acts as an inhibitor of the enzyme MurA (UDP-N-acetylglucosamine enolpyruvyl transferase).[2][3] MurA is a crucial enzyme in the early stages of peptidoglycan biosynthesis, which is essential for the formation of the bacterial cell wall. The α,β-unsaturated carbonyl moiety of this compound is thought to be the key pharmacophore that covalently binds to a cysteine residue in the active site of MurA, thereby inactivating the enzyme.[2][3] This disruption of cell wall synthesis leads to the formation of protoplast-like cells and ultimately bacterial cell death.[2][3] Notably, some this compound derivatives have been shown to inhibit fosfomycin-resistant MurA, indicating a potential for overcoming existing antibiotic resistance mechanisms.[2][3]

Caption: Inhibition of peptidoglycan synthesis by this compound via MurA targeting.

Anticancer Mechanism: ROS-Induced Apoptosis

In human malignant meningioma cells, this compound induces cell death through a mechanism involving the generation of reactive oxygen species (ROS).[4] this compound is known to inhibit mitochondrial function, which can lead to an overproduction of ROS.[4] This increase in intracellular ROS creates a state of oxidative stress, which in turn triggers the intrinsic apoptotic pathway.[4] This leads to a cascade of events including the activation of caspases and ultimately programmed cell death. This ROS-mediated mechanism appears to be more pronounced in cancer cells, which often have a higher basal level of ROS and are more susceptible to further oxidative stress.[4]

Caption: this compound-induced apoptosis in cancer cells via ROS production.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research on this compound and its derivatives. Below are summaries of key experimental protocols.

Bioassay-Guided Isolation of this compound Derivatives

This protocol outlines the general steps for isolating this compound derivatives from fungal cultures, using anti-MRSA activity to guide the fractionation process.

-

Fungal Culture and Extraction:

-

Cultivate the fungus (e.g., Neosartorya fischeri) in a suitable liquid medium for a specified period.

-

Separate the mycelium from the culture broth by filtration.

-

Extract the culture broth with an organic solvent such as ethyl acetate.

-

Concentrate the organic extract under reduced pressure to obtain a crude extract.

-

-

Fractionation:

-

Subject the crude extract to column chromatography on silica gel.

-

Elute with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

-

Collect fractions and monitor the separation by thin-layer chromatography (TLC).

-

-

Bioassay:

-

Test each fraction for its ability to inhibit the growth of a target microorganism (e.g., MRSA) using a broth microdilution assay or a disk diffusion assay.

-

Identify the active fractions based on the inhibition zones or low MIC values.

-

-

Purification:

-

Further purify the active fractions using repeated column chromatography or high-performance liquid chromatography (HPLC) until pure compounds are obtained.

-

Characterize the structure of the isolated pure compounds using spectroscopic methods such as NMR and mass spectrometry.

-

Caption: Workflow for bioassay-guided isolation of this compound derivatives.

MurA Inhibition Assay

This assay determines the inhibitory effect of a compound on the MurA enzyme.

-

Reagents and Buffers:

-

Purified MurA enzyme.

-

Substrates: UDP-N-acetylglucosamine (UNAG) and phosphoenolpyruvate (PEP).

-

Assay buffer (e.g., Tris-HCl with necessary cofactors).

-

Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO).

-

Phosphate detection reagent (e.g., Malachite Green).

-

-

Assay Procedure:

-

Pre-incubate the MurA enzyme with the test compound at various concentrations for a defined period at a specific temperature (e.g., 15 minutes at room temperature).

-

Initiate the enzymatic reaction by adding the substrates UNAG and PEP.

-

Allow the reaction to proceed for a set time (e.g., 30 minutes at 37°C).

-

Stop the reaction and measure the amount of inorganic phosphate released using a phosphate detection reagent. The absorbance is typically read at a specific wavelength (e.g., 620 nm).

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

-

Cell Viability and ROS Detection Assays

These assays are used to assess the anticancer effects of this compound.

-

Cell Culture:

-

Culture the target cancer cells (e.g., HKBMM) and a control normal cell line (e.g., HDFn) in appropriate culture medium and conditions (e.g., 37°C, 5% CO2).

-

-

Cell Viability Assay (e.g., CCK-8 assay):

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).

-

Add the CCK-8 reagent to each well and incubate for a few hours.

-

Measure the absorbance at the appropriate wavelength to determine the number of viable cells.

-

Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

-

-

Reactive Oxygen Species (ROS) Detection:

-

Culture cells on glass-bottom dishes.

-

Treat the cells with this compound for a specific time (e.g., 1-1.5 hours).

-

Add a fluorescent ROS indicator (e.g., CellROX Green) to the cells and incubate for about 30 minutes.

-

Wash the cells with a suitable buffer (e.g., PBS).

-

Visualize and quantify the fluorescence using a fluorescence microscope or a plate reader to determine the level of intracellular ROS.

-

Conclusion

This compound and its derivatives represent a promising class of natural products with significant therapeutic potential. Their dual activity as both anti-MRSA agents and anticancer compounds, operating through distinct and well-defined mechanisms, makes them attractive scaffolds for future drug development. The inhibition of the MurA enzyme offers a validated target for combating antibiotic-resistant bacteria, while the induction of ROS-mediated apoptosis provides a potential strategy for cancer therapy. The detailed experimental protocols provided herein should facilitate further research into this fascinating family of molecules, paving the way for the development of novel and effective therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and antifungal activity of halogenated aromatic bis-γ-lactones analogous to this compound – ScienceOpen [scienceopen.com]

- 3. Synthesis and antifungal activity of aromatic bis-gamma-lactones analogous to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

The Biological Activity of Avenaciolide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avenaciolide, a bicyclic bis-lactone metabolite originally isolated from the fungus Aspergillus avenaceus, has been the subject of scientific inquiry for decades due to its diverse biological activities. Early investigations revealed its potential as an antifungal and antimycobacterial agent. Subsequent research has elucidated a multifaceted mechanism of action, primarily centered on the disruption of mitochondrial function, which has positioned this compound as a molecule of interest for its potential therapeutic applications, including anticancer and antibacterial activities. This technical guide provides a comprehensive overview of the early studies on the biological activity of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.

I. Antimicrobial Activity

Initial studies on this compound focused on its ability to inhibit the growth of various microorganisms. Bioassay-guided fractionation of extracts from Seimatosporium sp., an endophyte of the medicinal plant Hypericum perforatum, identified (-)-avenaciolide as the primary bioactive constituent responsible for its antifungal and antimycobacterial effects[1].

Quantitative Data: Antimicrobial Potency

The inhibitory activity of this compound against key pathogens was quantified to determine its potency. The following table summarizes the reported Minimum Inhibitory Concentration (MIC) and 50% inhibitory concentration (IC50) values.

| Microorganism | Assay Type | Value | Reference |

| Mycobacterium tuberculosis H37Ra | IC50 | 7.4 ± 0.3 µg/mL | [2] |

| Mycobacterium tuberculosis H37Ra | MIC | 25 µg/mL | [2] |

| Candida albicans | MIC | Not explicitly quantified in early studies, but demonstrated significant activity. | [1] |

II. Mechanism of Action: Mitochondrial Disruption

The primary mechanism underlying the biological effects of this compound is its profound impact on mitochondrial function. Early studies identified it as a specific inhibitor of glutamate transport into mitochondria, a critical process for cellular metabolism[3][4].

Inhibition of Mitochondrial Glutamate Transport

Ionophoric Activity

Further investigations revealed that this compound can act as an ionophore, facilitating the transport of divalent cations such as Ca²⁺ and Mg²⁺ across the inner mitochondrial membrane. This activity disrupts the delicate ionic balance within the mitochondria, contributing to mitochondrial dysfunction.

Impact on Cellular Respiration and Metabolism

By inhibiting glutamate transport and acting as an ionophore, this compound interferes with the mitochondrial respiratory chain. This disruption leads to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS)[5]. Furthermore, studies on isolated perfused rat liver demonstrated that this compound alters glucose metabolism by decreasing the activity of key enzymes involved in glycolysis and gluconeogenesis, such as glucokinase, pyruvate carboxylase, and phosphoenolpyruvate carboxykinase[3].

III. Anticancer Activity: ROS-Mediated Apoptosis

A significant area of research into this compound's biological activity is its potential as an anticancer agent. Studies have shown that it can induce apoptosis in cancer cells, particularly in malignant meningioma, through a mechanism dependent on the production of reactive oxygen species (ROS)[5][6].

Signaling Pathway of this compound-Induced Apoptosis

The accumulation of ROS due to this compound-induced mitochondrial dysfunction triggers the intrinsic pathway of apoptosis. This involves the activation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases, the key executioners of apoptosis.

IV. Antibacterial Mechanism: Inhibition of MurA

More recent studies have identified a specific target for the antibacterial activity of this compound, particularly against methicillin-resistant Staphylococcus aureus (MRSA). This compound and its derivatives have been shown to inhibit MurA, a key enzyme involved in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall[7].

V. Experimental Protocols

This section provides detailed methodologies for key experiments cited in the early studies of this compound's biological activity.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: A culture of the test microorganism (e.g., Candida albicans, Mycobacterium tuberculosis) is grown to a logarithmic phase in an appropriate broth medium. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL for yeast, 10^5 CFU/mL for bacteria).

-

Preparation of this compound Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). A series of twofold dilutions are then made in a 96-well microtiter plate containing the appropriate growth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under conditions optimal for the growth of the test organism (e.g., 35°C for 24-48 hours for C. albicans; 37°C for 7-14 days for M. tuberculosis).

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Mitochondrial Glutamate Transport Assay

This assay measures the uptake of radiolabeled glutamate into isolated mitochondria.

-

Isolation of Mitochondria: Rat liver mitochondria are isolated by differential centrifugation in a sucrose-based buffer.

-

Assay Buffer: A reaction buffer is prepared containing essential salts, a respiratory substrate (e.g., succinate), and rotenone (to inhibit complex I).

-

Initiation of Transport: The assay is initiated by adding [¹⁴C]-labeled glutamate to the mitochondrial suspension in the presence and absence of varying concentrations of this compound.

-

Termination of Transport: After a defined incubation period (e.g., 1-2 minutes) at a specific temperature (e.g., 25°C), the transport is stopped by rapid filtration through a membrane filter or by the addition of a potent inhibitor.

-

Quantification: The radioactivity retained by the mitochondria on the filter is measured by liquid scintillation counting to determine the rate of glutamate uptake. The inhibitory effect of this compound is calculated by comparing the uptake in its presence to the control.

Measurement of Reactive Oxygen Species (ROS) Production

This protocol describes a common method to quantify intracellular ROS levels using a fluorescent probe.

-

Cell Culture: Cancer cells (e.g., malignant meningioma cells) are cultured in a suitable medium to the desired confluency in a 96-well plate.

-

Treatment: The cells are treated with various concentrations of this compound for a specified duration.

-

Staining: The cells are then incubated with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.

-

Measurement: The fluorescence intensity in each well is measured using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

-

Analysis: The increase in fluorescence intensity in this compound-treated cells compared to untreated control cells indicates the level of ROS production.

Workflow for Investigating this compound's Biological Activity

The following diagram illustrates a typical experimental workflow for characterizing the biological activities of this compound.

VI. Conclusion

The early studies on this compound laid a crucial foundation for understanding its diverse biological activities. From its initial discovery as an antifungal and antimycobacterial agent to the elucidation of its role as a potent modulator of mitochondrial function, this compound has emerged as a fascinating natural product with multiple mechanisms of action. Its ability to inhibit mitochondrial glutamate transport, act as an ionophore, induce ROS-mediated apoptosis in cancer cells, and inhibit the bacterial cell wall synthesis enzyme MurA highlights its potential as a lead compound for the development of novel therapeutics. This technical guide provides a consolidated resource for researchers and drug development professionals, summarizing the key quantitative data, experimental approaches, and mechanistic insights from the foundational research on this intriguing molecule. Further investigation into the structure-activity relationships and optimization of its pharmacological properties may unlock the full therapeutic potential of this compound and its derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantitative analysis of intermediary metabolism in rat hepatocytes incubated in the presence and absence of ethanol with a substrate mixture including ketoleucine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: a specific inhibitor of glutamate transport in rat liver mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Induces Apoptosis in Human Malignant Meningioma Cells through the Production of Reactive Oxygen Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Avenaciolides: potential MurA-targeted inhibitors against peptidoglycan biosynthesis in methicillin-resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]

Avenaciolide: A Technical Guide to its Natural Origin and Producing Organisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avenaciolide is a naturally occurring bicyclic bis-lactone with significant antifungal and other biological activities, making it a molecule of interest for therapeutic development. This technical guide provides a comprehensive overview of the natural origins of this compound, the primary microorganisms responsible for its production, and available methodologies for its study. This document synthesizes current knowledge on the cultivation of producing organisms, extraction and purification techniques, and the elucidated aspects of its biosynthetic pathway. While a complete quantitative and procedural picture is still emerging in the public domain, this guide serves as a foundational resource for researchers in the field.

Natural Origin and Producing Organisms